molecular formula C15H18O4 B1347386 Diethyl 2-phenylcyclopropane-1,1-dicarboxylate CAS No. 3092-20-4

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

Cat. No. B1347386
CAS RN: 3092-20-4
M. Wt: 262.3 g/mol
InChI Key: AIBJDWXTNYIAKH-UHFFFAOYSA-N
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Description

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.308 g/mol .


Synthesis Analysis

The synthesis of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate involves the reaction of alfa,alfa-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc . This reaction gives dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer . Another synthesis method involves the reaction of Styrene and DIETHYL DIBROMOMALONATE .


Molecular Structure Analysis

The molecular structure of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is represented by the linear formula C15H18O4 .


Physical And Chemical Properties Analysis

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate has a molecular weight of 262.306 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved sources.

Scientific Research Applications

Catalytic Transformations and Synthesis of Heterocycles

Diethyl and dimethyl cyclopropane-1,1-dicarboxylate react with phthalazinium dicyanomethanides to form dihydro-pyrido[2,1-a]phthalazine derivatives. These reactions, catalyzed by Sc(OTf)₃, showcase high yields and excellent diastereoselectivities, indicating their utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Liu et al., 2016).

Inhibition of Ethylene Production

Research into the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and related compounds highlights the importance of the cyclopropane moiety in modulating ethylene production. This effect, crucial for controlling the ripening of fruits and vegetables, presents a direct application in agricultural biotechnology to extend shelf life and reduce waste (Dourtoglou & Koussissi, 2000).

Regio- and Diastereoselective Cycloadditions

AlCl₃-catalyzed cycloaddition reactions of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes result in tetrahydrofuran derivatives with significant diastereoselectivity. Such transformations are essential for constructing stereodefined cyclic structures that are foundational in developing pharmaceuticals and complex organic molecules (Yang et al., 2011).

Synthesis of Fluorocyclopropyl Analogs

Exploration of the trans-fluorine effect in cyclopropane led to the synthesis of fluorocyclopropyl analogs of cabozantinib, an inhibitor used in treating thyroid cancer and renal cell carcinoma. This research demonstrates the potential of fluorocyclopropane moieties in drug development for enhancing pharmacokinetic properties and efficacy (Veliks et al., 2020).

Antimicrobial Properties

Functionally substituted cyclohexane derivatives, synthesized from diethyl 2-phenylcyclopropane-1,1-dicarboxylate, show promise as potential antimicrobial agents. Screening against Gram-positive and Gram-negative bacteria, as well as fungi, revealed selective efficacy, underlining the importance of structural analogs of cyclopropane in developing new antimicrobial treatments (Shoaib, 2019).

Safety And Hazards

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-12(15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJDWXTNYIAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293266
Record name diethyl 2-phenyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

CAS RN

3092-20-4
Record name NSC88160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-phenyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
YB Kang, XL Sun, Y Tang - Angewandte Chemie International …, 2007 - Wiley Online Library
The multitalented catalyst 1/Ni (ClO 4) 2 mediates both title processes (see scheme). Together the efficient asymmetric cycloaddition and a kinetic resolution/cycloaddition provide …
Number of citations: 214 onlinelibrary.wiley.com
EM Buev, VS Moshkin, VY Sosnovskikh - Tetrahedron Letters, 2016 - Elsevier
Spiroanthraceneoxazolidine reacts with diethyl 2-arylcyclopropane-1,1-dicarboxylates at 140–200 C in the presence of magnesium bromide diethyl etherate to give 5-arylpyrrolidine-3,3…
Number of citations: 11 www.sciencedirect.com
S González‐Pelayo, LA López - ChemPlusChem, 2018 - Wiley Online Library
The TfOH‐catalyzed reaction of aryl‐substituted donor–acceptor cyclopropane derivatives with ferrocene provided new functionalized ferrocene derivatives. This process exhibited a …
S Das, CG Daniliuc, A Studer - … Chemie International Edition, 2018 - Wiley Online Library
Indolylboron ate complexes readily generated from 2‐lithioindoles and boronic esters underwent multicomponent dearomative coupling with D‐A cyclopropanes and alkyl halides in the …
Number of citations: 103 onlinelibrary.wiley.com
OA Ivanova, EM Budynina, YK Grishin… - Angewandte …, 2008 - Wiley Online Library
Substituted cyclopropanes have found broad application in modern organic synthesis owing to the unique reactivity of the cyclopropane moiety.[1] Cyclopropanes can often be …
Number of citations: 154 onlinelibrary.wiley.com
S Watanabe, I Nakayama, T Kataoka - 2005 - Wiley Online Library
A novel tandem Michael–Favorskii‐type reaction is described. Treatment of active methylene carbanions, prepared by the reaction of NaH and active methylene compounds, with (E)‐β‐…
E Galardon, PL Maux, L Toupet, G Simonneaux - Organometallics, 1998 - ACS Publications
The new (porphyrin)ruthenium(II) carbene complex 1 has been prepared by treating (TPP)Ru(CO)[EtOH] with excess diethyl diazomalonate. The good stability of this complex allowed …
Number of citations: 109 pubs.acs.org
S Das, CG Daniliuc, A Studer - … Chemie International Edition, 2017 - Wiley Online Library
Sn(OTf) 2 ‐catalyzed 1,3‐aminobromination of donor–acceptor cyclopropanes with various sulfonyl amides or electron‐poor anilines and N‐bromosuccinimide is reported. These …
Number of citations: 99 onlinelibrary.wiley.com
S Das, S Chakrabarty, CG Daniliuc, A Studer - Organic letters, 2016 - ACS Publications
A stereospecific [3 + 3]-annulation of donor–acceptor cyclopropanes with nitrosoarenes under the influence of MgBr 2 as a stoichiometric Lewis acid and reagent offers a novel …
Number of citations: 49 pubs.acs.org
A Saha, A Bhattacharyya, R Talukdar… - The Journal of Organic …, 2018 - ACS Publications
Two novel synthetic protocols for the syntheses of highly functionalized five-membered carbocyclic enaminonitriles and β-enaminoesters have been developed via domino ring-opening …
Number of citations: 23 pubs.acs.org

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